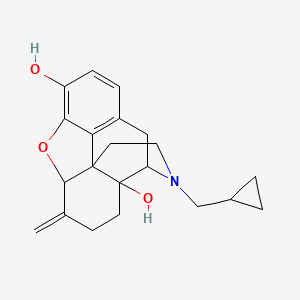

NALMEFENE-HCl

Beschreibung

Contextualizing Nalmefene-HCl within Opioid Receptor Ligand Research

Nalmefene-HCl is classified as an opioid receptor antagonist, meaning it binds to opioid receptors but does not activate them, thereby blocking the effects of opioid agonists. patsnap.com It is a 6-methylene analogue of naltrexone (B1662487) and is characterized by its high affinity for opioid receptors. drugs.comdrugs.com In vitro studies have shown that nalmefene (B1676920) is a selective opioid receptor ligand. tga.gov.au It acts as a competitive antagonist at the mu (µ) and delta (δ) opioid receptors and as a partial agonist at the kappa (κ) opioid receptor. tga.gov.aumdpi.comdrugbank.com This distinct receptor profile differentiates it from other opioid antagonists like naloxone (B1662785) and naltrexone. nih.govresearchgate.net

The compound's interaction with the opioid receptor system is central to its pharmacological effects. The µ-opioid receptors are primarily involved in analgesia, euphoria, and respiratory depression, while δ-opioid receptors also contribute to analgesia. mdpi.com The κ-opioid receptors are associated with sedation and, in some cases, dysphoria. patsnap.commdpi.com Nalmefene's ability to modulate these receptors makes it a valuable tool for studying the intricate functions of the opioid system. tga.gov.aumdpi.com

Historical Development and Evolution of Nalmefene-HCl as a Research Compound

Nalmefene was first discovered in 1975 as a derivative of naltrexone. nih.govresearchgate.net Its development was driven by the need for opioid antagonists with different pharmacokinetic and pharmacodynamic profiles. In 1995, the U.S. Food and Drug Administration (FDA) approved an injectable form of nalmefene hydrochloride, for the management of known or suspected opioid overdose. drugs.comdrugs.commdpi.com

Over the years, research has continued to explore the potential applications of nalmefene. In 2013, an oral formulation of nalmefene was approved in the European Union for the reduction of alcohol consumption in patients with alcohol dependence. nih.govresearchgate.net More recently, in 2023, the FDA approved an intranasal spray formulation of nalmefene for the emergency treatment of opioid overdose. drugs.comnih.gov These developments highlight the ongoing evolution of nalmefene-HCl from a specialized research compound to a clinically relevant therapeutic agent.

Significance of Nalmefene-HCl in Advancing Opioid System Understanding

The study of Nalmefene-HCl has significantly contributed to our understanding of the opioid system. Its high affinity for opioid receptors, particularly the µ- and κ-receptors, has made it an invaluable tool for receptor mapping and characterization studies. mdpi.comacmt.net Positron Emission Tomography (PET) studies using nalmefene have allowed researchers to visualize and quantify opioid receptor occupancy in the living brain, providing insights into the pharmacodynamics of both nalmefene and other opioid ligands. tga.gov.au

Nalmefene's unique profile as a µ- and δ-antagonist and a κ-partial agonist has helped to dissect the distinct roles of these receptor subtypes in various physiological and pathological processes. tga.gov.aumdpi.com For example, its effects on the mesolimbic reward pathway, mediated through its action on κ-opioid receptors, have shed light on the mechanisms underlying addiction and reward-seeking behaviors. mdpi.com Research with nalmefene has demonstrated that it can reduce alcohol consumption, which is thought to be achieved by modulating cortico-mesolimbic functions. tga.gov.audrugbank.com

Furthermore, comparative studies between nalmefene and other opioid antagonists, such as naloxone, have provided a deeper understanding of the structure-activity relationships of opioid ligands and the clinical implications of differing receptor binding affinities and durations of action. mdpi.comacmt.net

Unaddressed Research Questions and Future Directions in Nalmefene-HCl Preclinical Study

Despite the advances made, several research questions regarding Nalmefene-HCl remain. Further preclinical studies are needed to fully elucidate the long-term neurobiological consequences of its partial agonism at the κ-opioid receptor. The potential for nalmefene to modulate other neurotransmitter systems beyond the opioid system also warrants further investigation.

A significant area for future preclinical research is its effectiveness against the growing threat of high-potency synthetic opioids. nih.govpurduepharma.com While its high affinity for opioid receptors suggests it may be effective, more direct comparative studies are needed. acmt.net Additionally, preclinical research could explore the potential of nalmefene in treating other substance use disorders beyond alcohol and opioids. dovepress.com

Another area of interest is the development of novel formulations and delivery systems for nalmefene that could offer improved pharmacokinetic profiles for specific research applications. Investigating the incomplete reversal of buprenorphine-induced effects observed in animal models is another important avenue for future preclinical study. purduepharma.comdrugs.combiospace.comnalmefenehcl.com

Interactive Data Tables

Table 1: Chemical and Physical Properties of Nalmefene-HCl

| Property | Value | Source |

|---|---|---|

| Chemical Name | 17-(Cyclopropylmethyl)-4,5α-epoxy-6-methylenemorphinan-3,14-diol, hydrochloride salt | drugs.com |

| Molecular Formula | C21H25NO3∙HCl | drugs.com |

| Molecular Weight | 375.9 g/mol | drugs.com |

| Appearance | White to off-white crystalline powder | drugs.com |

| Solubility in Water | Freely soluble | drugs.com |

| pKa | 7.6 | drugs.com |

Table 2: Receptor Binding Affinity of Nalmefene

| Receptor | Ki (nM) | Source |

|---|---|---|

| μ-opioid receptor (MOR) | 0.91 | caymanchem.com |

| κ-opioid receptor (KOR) | 1.03 | caymanchem.com |

| δ-opioid receptor (DOR) | 13.26 | caymanchem.com |

Table of Compound Names

| Compound Name |

|---|

| Buprenorphine |

| Carfentanil |

| Fentanyl |

| Methadone |

| Morphine |

| Nalmefene |

| Nalmefene hydrochloride |

| Nalmefene 3-O-glucuronide |

| Nalmefene 3-O-sulphate |

| Naloxone |

| Naltrexone |

| Nornalmefene (B1365036) 3-O-glucuronide |

| Nornalmefene 3-O-sulfate |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13/h4-5,13,16,19,23-24H,1-3,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBLNOPPDWQMCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70860678 | |

| Record name | 17-(Cyclopropylmethyl)-6-methylidene-4,5-epoxymorphinan-3,14-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Nalmefene Hcl for Research Purposes

Established Synthetic Pathways for NALMEFENE-HCl Precursors

The primary precursor for the synthesis of nalmefene (B1676920) is naltrexone (B1662487). epo.orgnih.govgoogle.com Nalmefene differs from naltrexone by the substitution of the ketone group at the 6-position with a methylene (B1212753) group. nih.govgoogle.com This structural modification significantly enhances its binding affinity to the μ-opioid receptor. google.com

Synthesis from Naltrexone via Wittig Reaction

The most established method for converting naltrexone to nalmefene is the Wittig reaction. google.comepo.orgnewdrugapprovals.org This reaction is a widely used method in organic synthesis for creating carbon-carbon double bonds, in this case, forming the exocyclic methylene group at the C6 position of the morphinan (B1239233) core. google.comnewdrugapprovals.org

The Wittig reaction for nalmefene synthesis involves two main steps: google.comepo.orgnewdrugapprovals.org

Ylide Formation: A phosphorus ylide, typically methylenetriphenylphosphorane, is prepared by treating a phosphonium (B103445) salt like methyltriphenylphosphonium (B96628) bromide with a strong base. google.comepo.orgnewdrugapprovals.org

Reaction with Naltrexone: The prepared ylide then reacts with the ketone group of naltrexone to yield nalmefene. google.comepo.orgnewdrugapprovals.org

Early methods, such as the one described by Hahn and Fishman, utilized sodium hydride (NaH) as the base and dimethyl sulfoxide (B87167) (DMSO) as the solvent. epo.orgnewdrugapprovals.org However, this method required a large excess of the ylide and presented challenges for industrial-scale production due to the hazardous nature of NaH and the potential for runaway reactions in DMSO. epo.orgnewdrugapprovals.org

Alternative Synthetic Routes and Intermediates

Research has explored alternative synthetic routes to overcome the limitations of earlier methods. An alternative approach involves the use of different solvent and base combinations in the Wittig reaction. For instance, the use of anisole (B1667542) as a solvent and potassium tert-butoxide (KO-t-Bu) as the base has been reported. epo.orgnewdrugapprovals.org Another method utilizes tetrahydrofuran (B95107) (THF) as the solvent with KO-t-Bu as the base. newdrugapprovals.org

Beyond the Wittig reaction, other synthetic strategies for the broader class of morphinans could potentially be adapted for nalmefene synthesis. For example, the Grewe cyclization is a key step in the synthesis of the morphinan core from simpler, achiral precursors, which could provide a novel entry to naltrexone and subsequently nalmefene. rsc.org This approach would bypass the reliance on naturally sourced thebaine. rsc.org

Optimization Strategies in NALMEFENE-HCl Chemical Synthesis

Significant efforts have been directed towards optimizing the synthesis of Nalmefene-HCl to improve efficiency, yield, and purity, particularly for large-scale industrial applications. google.comepo.org

A key optimization involves the solvent used in the Wittig reaction. The use of 2-methyltetrahydrofuran (B130290) (MTHF) as a solvent has been shown to lead to a highly efficient process for preparing nalmefene from naltrexone. google.comepo.org MTHF is advantageous not only for the reaction efficiency but also for simplifying the isolation of the final product. google.com This improved method allows for a one-step procedure to isolate nalmefene as the hydrochloride salt, avoiding a separate step for salt formation. epo.org

The table below summarizes various conditions used in the Wittig reaction for nalmefene synthesis, highlighting the evolution of optimization strategies.

| Method | Base | Solvent | Key Features/Disadvantages |

| Hahn and Fishman | Sodium Hydride (NaH) | Dimethyl Sulfoxide (DMSO) | Requires a large excess of ylide; NaH is difficult to handle industrially; potential for runaway reactions. epo.orgnewdrugapprovals.org |

| US 4,535,157 | Potassium tert-butoxide (KO-t-Bu) | Tetrahydrofuran (THF) | An alternative to the NaH/DMSO system. newdrugapprovals.org |

| US 4,751,307 | Potassium tert-butoxide (KO-t-Bu) | Anisole | Uses a different solvent system. epo.orgnewdrugapprovals.org |

| EP 2435439 B1 | Not specified | 2-Methyltetrahydrofuran (MTHF) | Highly efficient; simplifies product isolation; allows for one-step hydrochloride salt formation. google.comepo.org |

Design and Synthesis of NALMEFENE-HCl Analogues for Structure-Activity Relationship (SAR) Studies

The design and synthesis of nalmefene analogues are crucial for exploring structure-activity relationships (SAR) and developing new compounds with potentially improved therapeutic profiles. nih.gov The morphinan scaffold is highly versatile, and modifications at various positions can significantly impact a compound's affinity and efficacy at opioid receptors. nih.govunict.itresearchgate.net

One area of focus for SAR studies is the modification of the N-substituent. For example, in the related benzomorphan (B1203429) class of compounds, altering the N-alkyl substituent has been shown to influence receptor affinity and selectivity. mdpi.com The synthesis of various N-substituted derivatives allows researchers to probe the binding pocket of opioid receptors and optimize interactions. unict.it

Another strategy involves modifications at other positions of the morphinan ring system. For instance, derivatization of the 6-position, where nalmefene has its characteristic methylene group, has been explored in related morphinans. researchgate.net Additionally, the introduction of substituents at positions like C-14 has been shown to significantly alter the pharmacological properties of N-methylmorphinan-6-ones, a related class of compounds. nih.gov

Prodrugs of nalmefene have also been synthesized to achieve sustained release profiles. cardiff.ac.uk For example, lipophilic ester and carbamate (B1207046) prodrugs of nalmefene have been created by coupling fatty acids or isocyanates to the molecule. cardiff.ac.uk These modifications aim to improve the pharmacokinetic properties of the parent drug. cardiff.ac.uk

Stereochemical Considerations and Enantiomeric Purity in NALMEFENE-HCl Synthesis

Nalmefene is a chiral compound, possessing multiple asymmetric carbon atoms. newdrugapprovals.org The specific stereochemistry of the molecule is critical for its pharmacological activity. The naturally derived configuration of the morphinan scaffold is generally stable. tga.gov.au

The synthesis of nalmefene must preserve the desired stereochemical integrity. The starting material, naltrexone, is a single enantiomer, and the synthetic transformations, such as the Wittig reaction, are designed to not affect the existing chiral centers.

Enantiomeric purity is a critical quality attribute for chiral drugs. "Enantiomeric excess" (ee) is a measure of the purity of a single enantiomer in a mixture. google.com For therapeutic use, it is essential to ensure that the final product is substantially free of the undesired enantiomer. google.com Research has shown that the biological activity of nalmefene is stereospecific. For example, (-)-nalmefene has been shown to inhibit glutamate (B1630785) release during cerebral ischemia, whereas the (+)-nalmefene enantiomer had no effect. nih.gov This highlights the importance of controlling stereochemistry during synthesis to produce the pharmacologically active isomer.

Micronization Processes and Particle Engineering for NALMEFENE-HCl Research Materials

For research and potential therapeutic applications, the physical properties of Nalmefene-HCl, such as particle size, can be critical. Micronization processes are employed to reduce the particle size of active pharmaceutical ingredients, which can influence properties like dissolution rate and bioavailability.

One advanced micronization technique that has been applied to Nalmefene-HCl is Supercritical Anti-Solvent (SAS) precipitation. researchgate.net In this process, a solution of the drug is sprayed into a supercritical fluid, which acts as an anti-solvent, causing the rapid precipitation of fine particles. researchgate.net

Studies on the SAS micronization of Nalmefene-HCl have demonstrated the ability to produce nanoparticles with mean diameters in the range of 200 to 300 nm, as well as sub-micro and micro-particles. researchgate.net The morphology and size of the resulting particles can be controlled by adjusting process parameters such as temperature and pressure. researchgate.net The physical state of the precipitated material, whether amorphous or crystalline, can also be influenced by the SAS process conditions, as verified by X-ray diffraction (XRD) and differential scanning calorimetry (DSC). researchgate.net

The table below outlines the outcomes of SAS micronization of Nalmefene-HCl under different conditions.

| Process Conditions | Resulting Particle Morphology/Size |

| Well above the mixture critical point (MCP) | Nanoparticles (mean diameter 200-300 nm) researchgate.net |

| Near and below the MCP in the gas phase region | Submicro- and micro-particles (mean diameter 0.5-2 µm) researchgate.net |

| Other conditions | Balloons (>10-20 µm) and crystals researchgate.net |

Particle engineering has also been explored in the context of creating sustained-release formulations of nalmefene. Nalmefene-loaded poly(lactic-co-glycolic acid) (PLGA) microspheres have been prepared using an O/O emulsification/solvent evaporation method. nih.gov The properties of these microspheres, such as drug content and mean diameter, can be optimized by controlling variables like the concentration of Span80, PLGA, and the theoretical drug content. nih.govjst.go.jp

Molecular and Cellular Mechanisms of Action of Nalmefene Hcl

NALMEFENE-HCl Interaction with Opioid Receptors: Binding Kinetics and Thermodynamics

Nalmefene-HCl functions as a versatile modulator of the opioid system, demonstrating high-affinity binding to mu- and kappa-opioid receptors and a lower affinity for the delta-opioid receptor. mdpi.comnih.gov It is generally characterized as an antagonist at the μ- and δ-opioid receptors and a partial agonist at the κ-opioid receptor. drugbank.comnih.gov Studies indicate that Nalmefene (B1676920) possesses a binding affinity for opioid receptors that is approximately five times higher than that of naloxone (B1662785). nih.govacmt.netresearchgate.net Its interaction is marked by a slow dissociation from its receptor targets, particularly the mu-opioid receptor, which contributes to its prolonged duration of action. oup.comresearchgate.netencyclopedia.pub

The binding affinity of a ligand for its receptor is quantified by the inhibitor constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in vitro. A lower Ki value signifies a higher binding affinity.

| Opioid Receptor Subtype | Binding Affinity (Ki) in nM | Reference |

|---|---|---|

| Mu-Opioid Receptor (MOR) | 0.24 | wikipedia.org |

| Kappa-Opioid Receptor (KOR) | 0.083 | wikipedia.org |

| Delta-Opioid Receptor (DOR) | 16 | wikipedia.org |

At the mu-opioid receptor (MOR), Nalmefene-HCl acts as a potent and competitive antagonist. mdpi.com Some studies further classify its action as inverse agonism, meaning it can reduce the basal or constitutive activity of the MOR below that of an unoccupied receptor. nih.govdovepress.com This suggests that Nalmefene not only blocks the receptor from being activated by agonists but also stabilizes it in a profoundly inactive state. nih.govdovepress.com Its potency at the MOR is reportedly four times higher than that of naloxone. mdpi.comencyclopedia.pub

The binding of Nalmefene-HCl to the MOR is characterized by high affinity and slow dissociation kinetics, leading to a sustained and high degree of receptor occupancy in the central nervous system. oup.comresearchgate.net Positron Emission Tomography (PET) imaging studies have provided detailed insights into the in-vivo occupancy of MORs following Nalmefene administration. A single intravenous dose can result in rapid and substantial blockade of brain MORs. drugbank.commdpi.comwikipedia.org Oral administration also achieves high and prolonged receptor occupancy. oup.comresearchgate.net This durable receptor blockade is a key feature of its molecular pharmacology. encyclopedia.pub

| Dose and Route | Time Post-Administration | Brain MOR Occupancy | Reference |

|---|---|---|---|

| 1 mg Intravenous | 5 minutes | >80% | drugbank.commdpi.com |

| 1 mg Intravenous | 5 minutes | 99% | wikipedia.org |

| 1 mg Intravenous | 2 hours | 90% | wikipedia.org |

| 1 mg Intravenous | 4 hours | 33% | wikipedia.org |

| 20 mg Oral (Single or Repeated Dosing) | 2 hours | 87-100% | oup.comresearchgate.net |

| 20 mg Oral (Single or Repeated Dosing) | 26 hours | 83-100% | oup.comresearchgate.net |

| 20 mg Oral (Single or Repeated Dosing) | 50 hours | 48-72% | oup.com |

The interaction of Nalmefene-HCl with the kappa-opioid receptor (KOR) is one of its most defining features. It displays the highest binding affinity for the KOR among the three opioid receptor subtypes. mdpi.com Functionally, Nalmefene-HCl acts as a partial agonist at the KOR. drugbank.commdpi.comnih.govoup.comwikipedia.orgrockefeller.edu This means that while it binds to and activates the receptor, it elicits a response that is lower than that of a full agonist. mdpi.com The maximal effect (Emax) of Nalmefene at the KOR has been estimated to be between 20% and 30% of a full agonist. wikipedia.org This partial agonism can result in a net antagonistic effect when in the presence of a full KOR agonist like the endogenous ligand dynorphin. mdpi.comnih.gov This modulatory action at the KOR is thought to contribute to its ability to decrease dopamine (B1211576) levels in the nucleus accumbens, thereby influencing the brain's reward pathways. drugbank.commdpi.com

Delta-Opioid Receptor (DOR) Binding Characteristics

Ligand-Receptor Conformational Dynamics Induced by NALMEFENE-HCl

The binding of a ligand to a G-protein coupled receptor (GPCR), such as an opioid receptor, is not a simple lock-and-key event but a dynamic process that involves and induces specific conformational changes in the receptor's three-dimensional structure. biorxiv.orgnih.govnih.gov These conformational shifts are fundamental to the transmission of the signal from the extracellular ligand-binding domain to the intracellular G-protein coupling domain. nih.gov The specific efficacy of a ligand—whether it acts as a full agonist, partial agonist, antagonist, or inverse agonist—is determined by the unique ensemble of receptor conformations it stabilizes upon binding. nih.gov

Nalmefene-HCl's complex pharmacological profile suggests it induces distinct conformational states in each opioid receptor subtype. At the MOR, its function as an inverse agonist implies that it stabilizes a receptor conformation that is not only incapable of activating G-proteins but is even less active than the baseline, unbound state. nih.govdovepress.com The observed slow dissociation of Nalmefene from the MOR further suggests that it induces a particularly stable, inactive receptor conformation. oup.comresearchgate.net

At the KOR, its partial agonism indicates that Nalmefene binding shifts the conformational equilibrium towards an active state, but one that is different from the conformation stabilized by a full agonist. rockefeller.edumdpi.com This sub-optimally active conformation leads to a lower level of G-protein activation. nih.gov Therefore, the binding of Nalmefene-HCl results in a receptor-specific modulation of conformational dynamics, which is the structural basis for its distinct signaling outcomes at the MOR, DOR, and KOR.

Downstream Intracellular Signaling Pathways Modulated by NALMEFENE-HCl

The binding of Nalmefene-HCl to opioid receptors modulates several downstream intracellular signaling cascades. As opioid receptors are canonical GPCRs, their activation or inhibition directly impacts G-protein-mediated pathways. nih.govnih.gov

By acting as an antagonist/inverse agonist at the MOR and DOR, Nalmefene-HCl effectively blocks the signaling pathways typically initiated by endogenous opioids or exogenous opioid agonists at these receptors. This includes the inhibition of adenylyl cyclase and modulation of ion channel activity. frontiersin.org

The partial agonism of Nalmefene-HCl at the KOR initiates a distinct set of signaling events. KOR activation is known to modulate the mesolimbic dopamine system, and Nalmefene's action at this receptor can lead to a decrease in dopamine release in the nucleus accumbens. drugbank.commdpi.comnih.gov This is a key mechanism thought to underlie its effects on reward-related behaviors. nih.gov Furthermore, KOR activation can stimulate the hypothalamic-pituitary-adrenal (HPA) axis. nih.govoup.com The specific signaling profile of Nalmefene, as a partial agonist, may involve a differential engagement of G-protein versus β-arrestin pathways, which are two major signaling arms downstream of GPCRs. rockefeller.edumdpi.com

Opioid receptors primarily couple to the Gαi/o family of inhibitory G-proteins. nih.govfrontiersin.org Upon agonist binding, the receptor facilitates the exchange of GDP for GTP on the Gα subunit, causing the dissociation of the Gα-GTP and Gβγ subunits, which then go on to modulate their respective effectors. nih.govfrontiersin.org

Nalmefene-HCl's interaction with this process is receptor-dependent:

At MOR and DOR: As an antagonist/inverse agonist, Nalmefene prevents or reverses this G-protein activation cycle. It stabilizes the receptor in an inactive state, keeping the Gαβγ heterotrimer intact and preventing downstream signaling. nih.govdovepress.com

At KOR: As a partial agonist, Nalmefene induces a submaximal level of G-protein activation. rockefeller.edumdpi.com This leads to a moderated inhibition of adenylyl cyclase (reducing cAMP levels) and a lesser degree of Gβγ-mediated effector modulation, such as the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, compared to a full agonist. frontiersin.org

Research has shown that the signaling efficacy of Nalmefene at the KOR can be influenced by the specific Gα subunit to which the receptor is coupled, with different outcomes observed for Gαz versus Gαi1, affecting both its potency and maximal effect. nih.gov

| Receptor | Functional Activity | Effect on G-Protein Coupling | Downstream Effector Modulation |

|---|---|---|---|

| MOR | Antagonist / Inverse Agonist | Blocks/Reduces Gαi/o activation | Prevents inhibition of adenylyl cyclase; Prevents ion channel modulation |

| DOR | Antagonist | Blocks Gαi/o activation | Prevents inhibition of adenylyl cyclase; Prevents ion channel modulation |

| KOR | Partial Agonist | Submaximal Gαi/o activation | Partial inhibition of adenylyl cyclase; Partial ion channel modulation |

Arrestin Recruitment and Receptor Internalization Induced by NALMEFENE-HCl

The functional outcomes of G-protein coupled receptor (GPCR) activation, including the family of opioid receptors, are critically regulated by β-arrestin proteins. Upon agonist binding and subsequent receptor phosphorylation by GPCR kinases (GRKs), β-arrestins are recruited to the intracellular domains of the receptor. drugbank.com This recruitment plays a pivotal role in two key cellular processes: receptor desensitization and internalization. drugbank.compromega.com Desensitization occurs when β-arrestin sterically uncouples the receptor from its associated G-protein, terminating the primary signal transduction cascade. drugbank.com Following this, β-arrestins act as adaptor proteins, facilitating the congregation of the phosphorylated receptor into clathrin-coated pits for endocytosis, a process known as receptor internalization. drugbank.compromega.com This internalization removes the receptor from the cell surface, further attenuating signaling, and can lead to either receptor degradation or recycling back to the plasma membrane. dovepress.comresearchgate.net

Nalmefene-HCl (NALMEFENE HYDROCHLORIDE) exhibits a complex pharmacological profile, acting as an antagonist at the mu (μ)- and delta (δ)-opioid receptors, while functioning as a partial agonist at the kappa (κ)-opioid receptor (KOR). drugbank.comfrontiersin.org Its interaction with these signaling pathways, particularly concerning β-arrestin recruitment, is nuanced. As an antagonist at μ- and δ-receptors, nalmefene blocks the recruitment of β-arrestin that would typically be induced by endogenous or exogenous agonists. However, as a partial agonist at the KOR, it is capable of initiating signal transduction, including the potential for β-arrestin recruitment, though typically to a lesser degree than a full agonist.

The concept of "biased agonism" is central to understanding the activity of compounds like nalmefene, where a ligand can preferentially activate one signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment). frontiersin.org This biased signaling is being explored as a therapeutic strategy to retain desired effects while minimizing adverse events associated with β-arrestin pathway activation. frontiersin.orgmdpi.com Data from biased signaling databases, which compare G-protein activation (measured via GTPγS assays) with β-arrestin recruitment, provide insight into nalmefene's specific functional signature at the KOR. drug-design.de These studies suggest that the partial agonism of nalmefene at the KOR may result in a distinct pattern of β-arrestin recruitment and subsequent receptor internalization compared to full KOR agonists. frontiersin.orgdrug-design.de

Modulation of Dopaminergic Systems and Reward Circuitry by NALMEFENE-HCl

The brain's reward circuitry, primarily the mesolimbic dopamine pathway, is a key target for substances with abuse potential. patsnap.com This pathway, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is modulated by the endogenous opioid system. patsnap.com Alcohol consumption, for instance, triggers the release of endogenous opioids, which bind to μ- and δ-opioid receptors, leading to an increase in dopamine release in the NAc; this surge in dopamine is associated with pleasure and reinforcement. patsnap.com

Nalmefene-HCl modulates this system primarily through its antagonist action at μ- and δ-opioid receptors. patsnap.com By blocking these receptors, nalmefene prevents the binding of endogenous opioids, thereby inhibiting the downstream release of dopamine in the NAc. patsnap.com This action effectively dampens the rewarding effects associated with alcohol consumption. patsnap.com Functional magnetic resonance imaging (fMRI) studies in humans have provided neurobiological evidence for this mechanism, showing that nalmefene significantly blunts the blood-oxygen-level-dependent (BOLD) response in the striatum, a key reward region, during the anticipation of monetary reward in the presence of an alcohol infusion.

Furthermore, nalmefene's partial agonist activity at the KOR contributes to its modulation of the reward system. patsnap.com Activation of KORs, which are also present on dopamine terminals in the NAc, generally produces opposing effects to μ-receptor activation, including a decrease in dopamine release and the potential for aversive or dysphoric states. patsnap.com

Preclinical research using ex vivo brain slices from mice exposed to chronic intermittent ethanol (B145695) (CIE) has provided detailed insights into nalmefene's effects on dopamine dynamics. These studies show that CIE exposure can lead to a hypodopaminergic state in the NAc, characterized by reduced dopamine release and increased dopamine uptake rates. mdpi.com Nalmefene was found to interact with these neuroadaptations in a complex manner. Specifically, it attenuated dopamine uptake rates to a greater extent in brain slices from CIE-exposed mice compared to controls. mdpi.com Moreover, in these CIE-exposed models, nalmefene was able to reverse the dopamine-decreasing effects of a selective KOR agonist, suggesting that it can normalize dopamine transmission in a system sensitized by chronic alcohol exposure. mdpi.com

Table 1: Effects of Nalmefene-HCl on Dopamine (DA) Neurotransmission in the Nucleus Accumbens of Chronic Intermittent Ethanol (CIE) Exposed Mice Data synthesized from ex vivo fast-scan cyclic voltammetry studies. mdpi.com

| Experimental Condition | Parameter Measured | Finding | Implication |

| Baseline | DA Release | Nalmefene concentration-dependently reduced DA release similarly in both control and CIE-exposed mice. | Suggests nalmefene's baseline effect on DA release is not altered by chronic ethanol history in this model. |

| Baseline | DA Uptake Rate | Nalmefene attenuated DA uptake rates to a greater extent in brain slices from CIE-exposed mice. | Indicates that interactions between the dopamine transporter and KOR may be fundamentally altered by chronic ethanol exposure, and nalmefene acts on this altered state. |

| KOR Agonist Challenge | DA Release | In slices from CIE-exposed mice, nalmefene reversed the DA-decreasing effects of the KOR agonist U50,488. | Nalmefene can restore dopamine release following KOR activation in an ethanol-sensitized state, potentially normalizing a hypodopaminergic condition. |

Cyclic AMP Regulation and Other Second Messenger Systems

Opioid receptors are canonical members of the inhibitory G-protein coupled receptor (GPCR) superfamily. mdpi.com Their activation by an agonist leads to the coupling of inhibitory G-proteins (Gi/Go), which in turn inhibits the enzyme adenylyl cyclase. This action reduces the intracellular synthesis of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). patsnap.com The cAMP pathway is a ubiquitous and critical signaling system that regulates numerous cellular functions, and its modulation by opioids is central to their pharmacological effects.

Nalmefene-HCl influences cAMP regulation through its mixed antagonist/partial agonist profile. At μ- and δ-opioid receptors, where it acts as an antagonist, nalmefene blocks the ability of endogenous opioids (like endorphins and enkephalins) or exogenous opioid agonists to inhibit adenylyl cyclase, thereby preventing the associated decrease in cAMP levels.

More complex effects on cAMP have also been described. Some research has identified nalmefene as an inverse agonist at opioid receptors. oup.com Unlike a neutral antagonist which simply blocks the receptor, an inverse agonist can bind to and stabilize an inactive conformation of the receptor, reducing its basal or "constitutive" signaling activity. oup.com For GPCRs that have a degree of baseline activity even in the absence of an agonist, an inverse agonist like nalmefene can suppress this basal inhibition of adenylyl cyclase, potentially leading to an increase in cAMP levels relative to the baseline state. oup.com

At the KOR, where nalmefene is a partial agonist, it will partially activate the Gi/Go pathway, leading to a submaximal inhibition of adenylyl cyclase compared to a full agonist like dynorphin. This partial activation would result in a moderate decrease in cAMP production, an effect that would compete with and limit the more profound cAMP inhibition caused by full KOR agonists. Therefore, nalmefene's net effect on the cAMP second messenger system is context-dependent, varying based on the specific opioid receptor subtype involved and the presence of other opioid ligands.

Transcriptional and Epigenetic Effects of NALMEFENE-HCl in In Vitro and Ex Vivo Cellular Models

Emerging research indicates that Nalmefene-HCl can influence cellular function at the level of gene expression. Epigenetic mechanisms, such as modifications to histones, are crucial for regulating gene transcription and have been implicated in the pathophysiology of alcohol dependence. Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histones, generally leading to more compact chromatin and transcriptional repression.

A key preclinical study investigated the effects of nalmefene on the gene expression of eleven different HDACs (Hdac1-11) in the peripheral blood of rats undergoing alcohol self-administration. researchgate.netnih.gov The results showed that alcohol consumption caused a general increase in the expression of multiple Hdac genes. researchgate.netnih.gov Treatment with nalmefene was found to prevent the alcohol-induced upregulation for a specific subset of these genes. researchgate.netnih.gov In ex vivo analyses of other tissues from these animals, the effects of nalmefene on Hdac expression were not observed in the prefrontal cortex, while tissue-specific effects were seen in the heart, liver, and kidney, highlighting a complex, tissue-dependent regulatory role. researchgate.net

Table 2: Effect of Nalmefene-HCl on Alcohol-Induced Histone Deacetylase (Hdac) Gene Expression in Rat Blood Data synthesized from qRT-PCR analysis in an ex vivo model. researchgate.netnih.gov

| Histone Deacetylase (Hdac) Gene | Effect of Alcohol | Effect of Nalmefene Treatment |

| Hdac3, Hdac8 | Increased Expression | Prevented Increase |

| Hdac5, Hdac7, Hdac9 | Increased Expression | Prevented Increase |

| Hdac6, Hdac10 | Increased Expression | Prevented Increase |

| Other Hdacs (1, 2, 4, 11) | Variable/No Significant Change | Variable/No Significant Change |

Further evidence of nalmefene's impact on transcriptional regulation comes from in vitro studies using a colorectal cancer cell line (CT26). In this cellular model, nalmefene treatment led to a decrease in the expression of enzymes related to glycolysis. oup.com Western blot and quantitative real-time PCR (qRT-PCR) analyses revealed that nalmefene down-regulated the expression of the proto-oncogene c-Myc, a key transcription factor that controls cellular growth and metabolism. oup.com These findings, although in a cancer cell context, demonstrate that nalmefene can modulate signaling pathways, such as the AKT-GSK-3β pathway, that ultimately converge on the regulation of gene expression. oup.com

Preclinical Pharmacological Characterization of Nalmefene Hcl in Research Models

In Vitro Pharmacokinetic Parameters of NALMEFENE-HCl

In vitro studies are crucial for understanding the fundamental pharmacokinetic characteristics of a drug candidate before it proceeds to in vivo testing. These studies provide insights into how NALMEFENE-HCl is absorbed, metabolized, and distributed at a cellular and subcellular level.

The ability of a drug to permeate biological membranes is a critical determinant of its absorption and distribution. Drug transport across epithelial tissues can occur through two primary routes: the transcellular pathway, which involves the drug moving through the cells, and the paracellular pathway, where the drug passes between cells. mdpi.com Lipophilic drugs generally favor the transcellular route, while hydrophilic compounds tend to use the paracellular pathway. mdpi.com

NALMEFENE-HCl's physicochemical properties, such as its high aqueous solubility and a log D (n-octanol/water) between 0.05 and 1.3 at a pH below 7.4, suggest it possesses characteristics that influence its membrane permeability. tga.gov.au In vitro studies using ovine nasal mucosa have shown that the permeability of NALMEFENE-HCl varies across different regions of the nasal cavity. nih.gov The middle turbinate mucosa, posterior septum mucosa, and superior turbinate were identified as suitable regions for absorption. nih.gov Notably, the middle turbinate mucosa, being the largest of these regions, is considered the primary site for absorption. nih.gov This high permeability is consistent with the high volume of distribution observed in animal and human studies. tga.gov.au

The transport of substances across cell membranes can be passive, relying on diffusion, or active, requiring energy and specific carrier proteins. libretexts.org Active transport mechanisms include uniporters, symporters, and antiporters, which move one or two different molecules in specific directions across the membrane. libretexts.org While specific transporters for NALMEFENE-HCl have not been fully elucidated in all tissues, its rapid distribution and ability to cross the blood-brain barrier suggest efficient transport mechanisms are at play. tga.gov.audrugbank.comeuropa.eu

The liver is the primary site of metabolism for NALMEFENE-HCl. fda.govunife.it The main metabolic pathway is glucuronide conjugation, a process that attaches a glucuronic acid molecule to the drug, making it more water-soluble and easier to excrete. drugbank.comeuropa.eufda.gov The primary enzyme responsible for this conversion is UDP-glucuronosyltransferase 2B7 (UGT2B7). tga.gov.audrugbank.comeuropa.eu Other UGT enzymes, such as UGT1A3 and UGT1A8, also contribute to a lesser extent. tga.gov.audrugbank.comeuropa.eu

In vitro studies have indicated that clinically relevant drug-drug interactions due to inhibition or induction of common CYP450 and UGT enzymes by NALMEFENE-HCl or its metabolites are unlikely. tga.gov.aueuropa.eu However, potent inhibitors of the UGT2B7 enzyme could potentially increase exposure to NALMEFENE-HCl. europa.eumims.com

Table 1: Key Enzymes Involved in NALMEFENE-HCl Metabolism

| Enzyme Family | Specific Enzyme(s) | Metabolic Pathway | Resulting Metabolite(s) |

| UDP-glucuronosyltransferase (UGT) | UGT2B7 (primary) , UGT1A3, UGT1A8 | Glucuronidation | Nalmefene-3-O-glucuronide |

| Cytochrome P450 (CYP) | CYP3A4/5 | N-dealkylation | Nornalmefene (B1365036) |

| Sulfotransferase (SULT) | Not specified | Sulfation | Nalmefene-3-O-sulfate |

The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues. Only the unbound fraction of a drug is pharmacologically active. Ultrafiltration studies have shown that NALMEFENE-HCl is moderately bound to plasma proteins. fda.gov

The reported plasma protein binding of NALMEFENE-HCl varies slightly across different sources, with values ranging from approximately 30% to 45%. tga.gov.audrugbank.comeuropa.eumims.com Specifically, one study reported a binding of 45% over a concentration range of 0.1 to 2 µg/mL. fda.govnih.govfda.gov Another source indicates the average protein-bound fraction is around 30%. tga.gov.aueuropa.eumims.com A separate analysis estimated the plasma protein binding to be approximately 29%, remaining consistent over a concentration range up to 400 ng/mL.

In preclinical animal models, plasma protein binding was generally lower than that observed in vitro with human plasma. In rats, the binding was between 9.8% and 35%, while in dogs, it ranged from 0% to 26%. tga.gov.au

Table 2: In Vitro Plasma Protein Binding of NALMEFENE-HCl

| Species | Plasma Protein Binding (%) | Concentration Range |

| Human | ~30% - 45% | 0.1 - 2 µg/mL; up to 400 ng/mL |

| Rat | 9.8% - 35% | Not Specified |

| Dog | 0% - 26% | Not Specified |

In vitro studies examining the distribution of NALMEFENE-HCl in human blood have demonstrated that the compound partitions into both plasma and red blood cells. fda.gov Approximately 67% of nalmefene (B1676920) was found to be distributed into red blood cells, while 39% was distributed into plasma. drugbank.comfda.govnih.govnih.govpurduepharma.com This results in a whole blood to plasma ratio of approximately 1.3 over a nominal concentration range of 0.376 to 30 ng/mL in whole blood. drugbank.comfda.govnih.govnih.govpurduepharma.com

In animal models, the blood to plasma ratio of radioactivity after in vitro incubation with ¹⁴C-nalmefene was 1.26 in rats and 1.33 in dogs, indicating a slightly greater distribution into red blood cells than plasma in these species as well. tga.gov.au

Table 3: In Vitro Distribution of NALMEFENE-HCl in Human Blood Components

| Blood Component | Distribution (%) (CV) |

| Red Blood Cells | 67% (8.7%) |

| Plasma | 39% (6.4%) |

| Whole Blood to Plasma Ratio | 1.3 (6.6%) |

Plasma Protein Binding Characteristics of NALMEFENE-HCl

In Vivo Pharmacokinetic Profiles of NALMEFENE-HCl in Animal Models

In vivo studies in animal models are essential to understand how a drug behaves in a whole, living organism, providing a more comprehensive picture of its absorption, distribution, metabolism, and excretion (ADME) profile.

Following administration, NALMEFENE-HCl is rapidly and widely distributed in animal models, which is consistent with its high permeability observed in vitro. tga.gov.au Studies in rats have shown that after both oral and intravenous administration of ¹⁴C-nalmefene, radioactivity is quickly and broadly distributed throughout the body. tga.gov.au

The absolute oral bioavailability of NALMEFENE-HCl has been determined in animal models, though specific values for all species are not consistently reported. However, preclinical studies have shown that absorption enhancers can significantly increase the bioavailability of intranasally administered nalmefene. In one animal model, the absolute bioavailability of nalmefene administered intranasally alone was 47.7%. researchgate.net The addition of the absorption enhancer n-dodecyl-β-D-maltoside (DDM) at concentrations of 0.25% and 0.5% increased the bioavailability to 71.0% and 76.5%, respectively. researchgate.net Another absorption enhancer, Solutol® HS15, also demonstrated the ability to promote the intranasal absorption of NALMEFENE-HCl. researchgate.net

Preclinical studies in animal models have also been crucial in evaluating the efficacy of NALMEFENE-HCl in reversing the effects of potent synthetic opioids. nalmefenehcl.comdovepress.com For instance, studies have examined its ability to reverse carfentanil-induced respiratory depression in rats. dovepress.com Furthermore, preclinical investigations have shown that at high doses, NALMEFENE-HCl may not completely reverse the analgesia induced by buprenorphine, which is attributed to buprenorphine's high affinity for and slow dissociation from opioid receptors. fda.govnalmefenehcl.com

In pregnant rats, intravenous administration of ¹⁴C-nalmefene resulted in the detection of radioactivity in the fetuses and placenta, indicating placental transfer. tga.gov.au The concentration of radioactivity in the fetuses was similar to that in the maternal blood at the time of maximum concentration (Tmax), but it declined more rapidly. tga.gov.au Nalmefene and its metabolites have also been found to be secreted into the milk of lactating rats. fda.govpurduepharma.com

Distribution Characteristics and Tissue Penetration (e.g., Brain, Blood-Brain Barrier) in Animal Models

Nalmefene-HCl demonstrates rapid and extensive distribution in animal models, a key characteristic for its pharmacological activity. Following parenteral administration in horses, the volume of distribution at steady-state was found to be 2.5 L/kg, indicating significant tissue penetration. researchgate.net Studies across various species have consistently shown that nalmefene readily crosses the blood-brain barrier. drugbank.combuzzrx.com

In a study involving rats, more than 90% of a radioactive dose of nalmefene was recovered in tissues and excreta within 24 hours after intravenous administration, with no apparent specific organ retention. nih.gov PET (Positron Emission Tomography) studies have further illuminated the brain penetration of nalmefene. In one such study, a single dose resulted in 94% to 100% occupancy of brain opioid receptors within three hours, confirming its ability to effectively enter the central nervous system. europa.eueuropa.eu Another study in rats noted that nalmefene, but not its metabolites, appeared to readily cross the blood-brain barrier. tga.gov.au The whole blood to plasma ratio of nalmefene has been determined to be 1.3. drugbank.com

The distribution of nalmefene is also characterized by its binding to plasma proteins, which ranges from 30% to 45%. drugbank.comnih.gov In vitro, approximately 67% of nalmefene was distributed into red blood cells and 39% into plasma. drugbank.com

Excretion Pathways and Clearance Mechanisms of NALMEFENE-HCl in Animal Models

The excretion of nalmefene-HCl and its metabolites occurs through both renal and fecal pathways in animal models. tga.gov.au In rats, approximately 20% of the total radioactivity from a dose was found in the feces. tga.gov.au The primary mechanism for clearance is extensive metabolism in the liver, followed by renal excretion of the resulting metabolites along with a small amount of the unchanged drug. tga.gov.aumdpi.com

Specifically, glucuronide conjugation is the main clearance pathway. europa.eu In rats, less than 3% of the administered dose is excreted unchanged in the urine. tga.gov.au Following intravenous administration in horses, the total plasma clearance was high at 2.8 L/hr/kg. researchgate.net In rats, the renal clearance was 0.08 ± 0.04 L/hr/kg. drugbank.com The terminal elimination half-life in rats was approximately 1 hour. nih.gov In horses, after intravenous injection, the terminal elimination half-life was about 50 minutes. researchgate.net

Metabolite Identification and Pharmacological Activity in Animal Systems

Nalmefene-HCl undergoes extensive metabolism in animal models, primarily through glucuronidation and N-dealkylation. tga.gov.auwikipedia.org The major metabolite formed is nalmefene 3-O-glucuronide, produced mainly by the enzymes UGT2B7, with minor contributions from UGT1A3 and UGT1A8. europa.eueuropa.eu Another significant metabolite is nornalmefene, which is formed through N-dealkylation mediated by CYP3A4/5. drugbank.comtga.gov.au Nornalmefene can be further metabolized to nornalmefene 3-O-glucuronide. tga.gov.au

Preclinical Pharmacodynamic Endpoints of NALMEFENE-HCl in Animal Models

Receptor Occupancy Studies in Animal Brain Regions (e.g., PET studies with radioligands)

Positron Emission Tomography (PET) studies using radioligands have been instrumental in characterizing the in-vivo receptor occupancy of nalmefene-HCl in the brains of animal models. These studies have consistently demonstrated high and rapid occupancy of opioid receptors by nalmefene.

In non-human primates, radioligand binding assays showed that nalmefene has a 4.8-fold increased potency for the µ-opioid receptor (MOR) compared to naloxone (B1662785). dovepress.com In rats, PET studies investigated the time course of nalmefene binding to MOR in the brain. tga.gov.au Following a single intravenous dose in rats, nalmefene produced significant blockade of MOR. wikipedia.org

A notable PET study in rats investigated the effects of acute and chronic nalmefene administration on dopamine (B1211576) D1 and D2 receptors using [11C]SCH23390 and [11C]N-methylspiperone, respectively. nih.gov Acute administration led to a transient increase in the binding potential of D1 receptors in the striatum, which normalized after one week of continuous administration. nih.gov No changes were observed in D2 receptor binding. nih.gov This suggests that while nalmefene primarily acts on opioid receptors, it can have transient, indirect effects on the dopamine system.

Another PET study in rats using the radioligand [18F]DPA-714, which binds to the translocator protein (TSPO) as a marker of neuroinflammation, showed that nalmefene pretreatment could alleviate the neuroimmune response to ethanol (B145695) exposure. researchgate.net These findings highlight the utility of PET imaging in non-invasively assessing the pharmacodynamic effects of nalmefene in the brain. researchgate.net

| Animal Model | Radioligand | Key Findings |

| Non-human primate | Not specified | 4.8-fold higher potency for µ-opioid receptor than naloxone. dovepress.com |

| Rat | [11C]SCH23390 (D1 receptor) | Acute nalmefene transiently increased D1 receptor binding potential in the striatum. nih.gov |

| Rat | [11C]N-methylspiperone (D2 receptor) | No significant change in D2 receptor binding after acute or chronic nalmefene. nih.gov |

| Rat | [18F]DPA-714 (TSPO) | Nalmefene pretreatment reduced ethanol-induced neuroinflammation. researchgate.net |

Neurotransmitter Release Modulation by NALMEFENE-HCl (e.g., Dopamine) in Animal Models

Nalmefene-HCl modulates neurotransmitter systems, particularly the dopamine system, which is critically involved in reward and motivation. drugbank.comnih.gov Animal studies suggest that nalmefene's antagonism of µ- and δ-opioid receptors, and its partial agonism at κ-opioid receptors, can influence dopamine release in key brain regions like the nucleus accumbens. drugbank.comnih.gov

The κ-opioid receptor system is thought to play a role in blocking the rewarding effects of drugs of abuse by decreasing dopamine in the nucleus accumbens. drugbank.comdovepress.com By acting as a partial agonist at these receptors, nalmefene may contribute to a reduction in the reinforcing properties of substances like alcohol. drugbank.comdovepress.com

A study using fast-scan cyclic voltammetry in brain slices from mice exposed to chronic intermittent ethanol (CIE) investigated the direct effects of nalmefene on dopamine transmission in the nucleus accumbens. mdpi.comresearchgate.netnih.gov The results showed that nalmefene concentration-dependently reduced dopamine release in both CIE-exposed and control mice. mdpi.comresearchgate.netnih.gov Interestingly, nalmefene attenuated dopamine uptake rates to a greater extent in the CIE-exposed mice, suggesting that chronic ethanol exposure may alter the interaction between dopamine transporters and κ-opioid receptors. mdpi.comresearchgate.netnih.gov Furthermore, nalmefene reversed the dopamine-decreasing effects of a κ-opioid receptor agonist selectively in the brain slices from CIE-exposed mice. mdpi.comresearchgate.netnih.gov These findings suggest that nalmefene can normalize dopamine transmission that is dysregulated by chronic ethanol exposure. mdpi.comresearchgate.netnih.gov

Chronic administration of nalmefene in rats was found not to alter dopamine receptor function, as indicated by PET studies. oup.com This suggests that the primary mechanism of nalmefene's effect on the dopamine system is through the modulation of opioid receptor activity, rather than direct, long-term changes in dopamine receptors themselves.

Behavioral Phenotyping in Animal Models for Mechanistic Insight (e.g., reward, motivation, neuroadaptation)

Behavioral phenotyping in animal models provides crucial insights into the mechanisms by which nalmefene-HCl influences complex behaviors such as reward, motivation, and neuroadaptation. frontiersin.orgnih.govwhiterose.ac.uk These models often involve operant self-administration paradigms, where animals learn to perform a task to receive a drug, and choice procedures, which assess the preference for a drug over a non-drug reward. frontiersin.orgnih.govlabome.com

Studies in alcohol-dependent rats have shown that nalmefene is effective in reducing alcohol self-administration. oup.comregulations.gov Notably, in one study, nalmefene was found to be significantly more effective than naltrexone (B1662487) in suppressing ethanol intake in dependent rats, suggesting that its action at the κ-opioid receptor may be particularly important in the context of dependence-induced neuroadaptations. oup.comnih.govnih.gov It is hypothesized that chronic alcohol exposure leads to an upregulation of the dynorphin/κ-opioid receptor system, contributing to a negative affective state during withdrawal and driving further consumption. dovepress.com Nalmefene's partial agonist activity at κ-receptors may counteract this hyperactivity. dovepress.com

Further supporting the role of the nucleus accumbens in these effects, direct administration of nalmefene into this brain region was found to reduce alcohol self-administration more potently in dependent rats compared to non-dependent rats. dovepress.comnih.gov This increased sensitivity in dependent animals is thought to be due to neuroadaptations in the κ-opioid receptor system within the nucleus accumbens. nih.gov

In a mouse model of intermittent-access alcohol drinking, nalmefene was shown to reduce excessive alcohol consumption and prevent relapse-like drinking. researchtrends.net This effect was specific to alcohol, as nalmefene did not alter the consumption of sucrose (B13894) or saccharin. researchtrends.net These findings highlight nalmefene's potential to specifically target the motivational drive for alcohol.

The concept of neuroadaptation is central to understanding addiction, involving both within-system changes (alterations in the primary reward pathways) and between-system changes (recruitment of other neurochemical systems). royalsocietypublishing.org Animal models allow for the investigation of how drugs like nalmefene interact with these neuroadaptive processes to modify behavior. royalsocietypublishing.org

| Animal Model | Behavioral Paradigm | Key Findings |

| Alcohol-dependent rats | Operant self-administration | Nalmefene was more effective than naltrexone in reducing ethanol intake. oup.comnih.gov |

| Rats | Intra-nucleus accumbens administration | Nalmefene reduced alcohol self-administration more potently in dependent vs. non-dependent rats. dovepress.comnih.gov |

| Mice | Intermittent-access drinking | Nalmefene reduced excessive alcohol intake and prevented relapse-like drinking. researchtrends.net |

Investigational Applications of Nalmefene Hcl As a Research Tool

NALMEFENE-HCl as a Pharmacological Probe for Opioid Receptor Subtype Characterization and Functional Selectivity Studies

NALMEFENE-HCl serves as a critical pharmacological probe for dissecting the roles of different opioid receptor subtypes—mu (µ), delta (δ), and kappa (κ). drugbank.com It is characterized as an antagonist at the µ- and δ-opioid receptors and a partial agonist at the κ-opioid receptor. drugbank.com This mixed profile allows researchers to investigate the distinct physiological and behavioral effects mediated by each receptor subtype.

In research settings, NALMEFENE-HCl helps in characterizing the binding and activity profiles of novel opioid ligands. By competing with these ligands for receptor binding, it can help determine their affinity and selectivity for the µ, δ, and κ receptors. nih.gov While both nalmefene (B1676920) and naltrexone (B1662487) exhibit similar binding affinities for the µ-opioid receptor, nalmefene demonstrates a twofold higher potency at the κ-opioid receptor at low doses. nih.gov This makes NALMEFENE-HCl a particularly useful tool for studying the κ-opioid system's role in conditions like addiction and mood disorders. nih.govnih.gov

Functional selectivity, or biased agonism, is a concept where a ligand can preferentially activate one signaling pathway over another at the same receptor. NALMEFENE-HCl is instrumental in such studies. For instance, while it acts as a neutral antagonist at µ- and δ-receptors, its partial agonism at the κ-receptor can be leveraged to explore the consequences of activating this specific pathway. dovepress.comelifesciences.org Furthermore, some research suggests that NALMEFENE-HCl acts as an inverse agonist, reducing the baseline constitutive activity of opioid receptors, which distinguishes it from neutral antagonists like naloxone (B1662785) and naltrexone. dovepress.comnih.gov This property is crucial for studying the basal signaling states of opioid receptors.

A study using positron emission tomography (PET) imaging in humans showed that a single oral dose of 20 mg of NALMEFENE-HCl resulted in 87% to 100% occupancy of µ-opioid receptors within three hours, demonstrating its potent and rapid central receptor engagement. dovepress.comoup.com This high receptor occupancy makes it an effective probe for in vivo imaging studies aimed at quantifying opioid receptor availability and function in the brain. oup.com

Interactive Table: Opioid Receptor Binding Profile of Nalmefene-HCl

| Receptor Subtype | Nalmefene-HCl Activity | Comparative Notes |

|---|---|---|

| Mu (µ)-Opioid Receptor | Antagonist | Equipotent binding affinity to naltrexone. nih.gov |

| Delta (δ)-Opioid Receptor | Antagonist | Significantly less affinity compared to µ and κ receptors. mdpi.com |

| Kappa (κ)-Opioid Receptor | Partial Agonist | Twofold higher potency compared to naltrexone at low doses. nih.gov |

| General | Inverse Agonist (in some studies) | Lowers the constitutive activity of opioid receptors below baseline. dovepress.comnih.gov |

Utility of NALMEFENE-HCl in Models of Opioid Receptor Desensitization and Tolerance

NALMEFENE-HCl is a valuable tool for investigating the molecular mechanisms underlying opioid receptor desensitization and the development of tolerance, phenomena that diminish the effectiveness of opioid agonists over time. Chronic exposure to opioid agonists leads to adaptive changes in receptor signaling, including receptor phosphorylation, internalization, and downregulation.

In preclinical models, NALMEFENE-HCl can be used to block opioid receptors and prevent the development of tolerance to agonists like morphine. By co-administering NALMEFENE-HCl with an opioid agonist, researchers can study whether the antagonist can attenuate the molecular changes associated with tolerance. Its long duration of action is particularly advantageous in these long-term studies. respiratory-therapy.com

Furthermore, the inverse agonist properties of NALMEFENE-HCl at opioid receptors, as suggested by some studies, can be used to investigate the basal, ligand-independent activity of these receptors and how this activity is altered during chronic opioid exposure. dovepress.comnih.gov This can provide insights into the homeostatic mechanisms that become dysregulated with prolonged opioid use.

The development of tolerance is a complex process, and NALMEFENE-HCl's distinct profile at different opioid receptor subtypes allows for a more nuanced investigation. For instance, its partial agonism at κ-receptors can be studied in the context of its potential to modulate the development of tolerance to µ-opioid agonists. dovepress.com

Exploring NALMEFENE-HCl in Studies of Neuroadaptation and Central Nervous System Homeostasis in Preclinical Models

The chronic administration of drugs of abuse, including opioids and alcohol, leads to significant neuroadaptations in the brain's reward and stress systems. nih.gov NALMEFENE-HCl is a key research tool for exploring these changes and the attempts of the central nervous system (CNS) to maintain homeostasis.

In preclinical models of alcohol dependence, NALMEFENE-HCl has been shown to reduce alcohol self-administration. dovepress.comresearchgate.net This effect is thought to be mediated by its antagonism of µ- and δ-opioid receptors, which are involved in the reinforcing effects of alcohol. dovepress.com By blocking these receptors, NALMEFENE-HCl helps to restore the dysregulated endogenous opioid system. drugbank.com

The activation of the dynorphin/κ-opioid system is implicated in the negative affective states associated with drug withdrawal. nih.govnih.gov As a partial agonist at the κ-opioid receptor, NALMEFENE-HCl can be used to probe the role of this system in the neuroadaptations that drive dependence. dovepress.com Studies comparing NALMEFENE-HCl with the more µ-selective antagonist naltrexone have shown that nalmefene is more effective at suppressing ethanol (B145695) intake in dependent animals, suggesting the involvement of the κ-opioid system in dependence-induced drinking. nih.gov

Comparative Pharmacological Profiling of NALMEFENE-HCl with Other Opioid Ligands in Research Settings

The distinct pharmacological profile of NALMEFENE-HCl makes it an important compound for comparative studies with other opioid ligands, such as naloxone and naltrexone. These comparisons help to elucidate the specific contributions of different opioid receptor subtypes to various physiological and pathological processes.

NALMEFENE-HCl vs. Naloxone: Both are opioid antagonists used for the reversal of opioid overdose. respiratory-therapy.compurduepharma.com However, NALMEFENE-HCl has a longer duration of action and a higher binding affinity for opioid receptors, making it potentially more effective in reversing overdoses from potent, long-acting synthetic opioids like fentanyl. dovepress.comrespiratory-therapy.com In a preclinical study, NALMEFENE-HCl was as effective as naloxone in reversing carfentanil-induced respiratory depression at lower doses. dovepress.com A clinical study also found that intramuscular NALMEFENE-HCl reversed fentanyl-induced respiratory depression as effectively as intramuscular naloxone, with a longer duration of action. respiratory-therapy.compurduepharma.com

NALMEFENE-HCl vs. Naltrexone: Both are used in the management of alcohol dependence. nih.govdovepress.com As previously mentioned, while both are µ-opioid receptor antagonists, NALMEFENE-HCl has a higher affinity for the κ-opioid receptor. nih.gov This difference is exploited in research to investigate the relative importance of the µ- and κ-opioid systems in addiction. Studies have shown that NALMEFENE-HCl can be more effective than naltrexone in reducing alcohol consumption in dependent rats, highlighting the role of the κ-opioid system. nih.gov

NALMEFENE-HCl vs. Buprenorphine: Buprenorphine is a partial µ-opioid agonist and κ-opioid antagonist used in opioid use disorder treatment. Preclinical studies have shown that NALMEFENE-HCl may not completely reverse the respiratory depression induced by buprenorphine, likely due to buprenorphine's high affinity for and slow dissociation from the µ-opioid receptor. purduepharma.comnalmefenehcl.compurduepharma.combusinesswire.com This highlights the challenges in reversing the effects of certain synthetic opioids and informs the development of more effective overdose reversal agents.

Interactive Table: Comparative Data of Nalmefene-HCl and Other Opioid Ligands

| Compound | Primary Mechanism | Key Differentiating Feature in Research |

|---|---|---|

| Nalmefene-HCl | µ/δ-antagonist, κ-partial agonist drugbank.com | Longer duration of action and higher κ-receptor affinity compared to naloxone/naltrexone. nih.govdovepress.comrespiratory-therapy.com |

| Naloxone | µ-opioid receptor antagonist dovepress.com | Shorter duration of action compared to nalmefene. respiratory-therapy.com |

| Naltrexone | µ-opioid receptor antagonist nih.gov | Lower affinity for κ-opioid receptors compared to nalmefene. nih.gov |

| Buprenorphine | Partial µ-agonist, κ-antagonist | Nalmefene may not fully reverse its effects due to high receptor affinity. purduepharma.comnalmefenehcl.compurduepharma.combusinesswire.com |

Applications in Investigating Non-Opioid Mediated Effects in Animal Models (e.g., Neuroprotection)

While primarily known for its actions on opioid receptors, NALMEFENE-HCl is also being investigated for potential non-opioid mediated effects, such as neuroprotection. The mechanisms underlying these potential effects are still under investigation.

Some research suggests that opioid antagonists may have neuroprotective properties in certain contexts, although the evidence is not yet conclusive. The exploration of NALMEFENE-HCl in this area is an emerging field of research.

Advanced Analytical Methodologies for Nalmefene Hcl Research

Chromatographic Techniques for NALMEFENE-HCl and Metabolite Analysis

Chromatography is a cornerstone for the separation and analysis of Nalmefene-HCl and its related compounds from complex mixtures. Both high-performance liquid chromatography and gas chromatography have been extensively developed for this purpose.

High-performance liquid chromatography (HPLC) is a robust technique for the quantification of nalmefene (B1676920) in biological samples such as human plasma. nih.gov When coupled with electrochemical detection (LCEC), these methods offer excellent sensitivity for clinical and pharmacokinetic studies. nih.govnih.gov

Early research established HPLC-LCEC procedures for quantifying nalmefene. One method involved extraction of nalmefene from plasma at a basic pH, followed by chromatography on a reverse-phase C18 column with naltrexone (B1662487) serving as an internal standard. nih.gov An electrochemical detector with a glassy carbon electrode was used to monitor the column eluate. nih.gov This approach achieved a limit of sensitivity of 3 ng/mL from a 1 mL plasma sample, with a linear calibration range of 3-200 ng/mL. nih.gov

Another detailed HPLC-LCEC method utilized a solid-phase extraction procedure with a cyanopropyl column for sample clean-up, followed by analysis using a phenyl column. nih.gov The mobile phase consisted of 30% (v/v) acetonitrile (B52724) in a dilute sodium pentanesulfonic acid solution. nih.gov This system, equipped with a dual-electrode electrochemical detector, was sensitive enough to produce a signal-to-noise ratio of 4.5 for a 1 ng/mL spiked plasma sample, demonstrating its suitability for human pharmacokinetic profiling. nih.gov More recent HPLC methods have been developed to detect known impurities and degradation products of Nalmefene-HCl, such as naltrexone hydrochloride and bisnalmefene hydrochloride, using a C18 column with a mobile phase of acetonitrile and a phosphate (B84403) buffer. ijssst.info

Table 1: Examples of HPLC Methods for Nalmefene Analysis

| Parameter | Method 1 nih.gov | Method 2 nih.gov | Method 3 ijssst.info |

|---|---|---|---|

| Analytical Column | Reverse-phase C18 | Phenyl | Primsphrer C18 |

| Detection | Electrochemical (LCEC) | Electrochemical (Dual-electrode) | UV |

| Mobile Phase | Not specified in abstract | 30% Acetonitrile in dilute sodium pentanesulfonic acid | Acetonitrile-phosphate buffer (20:80, v/v) |

| Internal Standard | Naltrexone | Not specified | Not applicable (impurity testing) |

| Sensitivity (LOD/LOQ) | 3 ng/mL | ~1 ng/mL (S/N=4.5) | LOQ: 30 ng (Nalmefene) |

| Application | Quantification in human plasma | Quantification for pharmacokinetic studies | Impurity detection in injections |

Gas chromatography-mass spectrometry (GC-MS) represents another powerful analytical approach for the determination of nalmefene in human plasma. researchgate.net These methods are noted for their high specificity and reproducibility. researchgate.net

A typical GC-MS procedure for nalmefene involves several key steps: sample preparation, derivatization, and analysis. researchgate.net Sample preparation often begins with protein precipitation from the plasma sample, followed by extraction using a solvent mixture such as ethanol-chloroform. researchgate.net Because nalmefene, like many opioids, is not sufficiently volatile for direct GC analysis, a derivatization step is required. researchgate.netnih.gov This is commonly achieved by reacting the extract with an acylating agent, such as pentafluoropropionic anhydride (B1165640) (PFPA) or N-methyl-bis(trifluoroacetamide) (MBTFA), to produce more volatile trifluoroacetyl derivatives. researchgate.netnih.gov

For quantification, a deuterated analog of a related compound, such as 6β-naltrexol-d(7), is often used as the internal standard. researchgate.net The derivatized sample is then injected onto a capillary column, like an HP-1 column, for separation. researchgate.net Detection is performed by a mass spectrometer operating in negative chemical ionization (NCI) mode, which provides excellent sensitivity. researchgate.net This methodology has been validated with a limit of quantitation as low as 0.5 ng/mL in human plasma and can also be applied to the analysis of related compounds like naltrexone and 6β-naltrexol. researchgate.net

High-Performance Liquid Chromatography (HPLC) Methods (e.g., with Electrochemical Detection)

Mass Spectrometry (MS) Applications in NALMEFENE-HCl Research

Mass spectrometry, particularly when coupled with liquid chromatography, is an indispensable tool in modern Nalmefene-HCl research. It is used for both the precise quantification of the drug in biological fluids and the identification of its metabolites. nih.govnih.gov

In recent years, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the predominant method for the bioanalysis of nalmefene due to its superior sensitivity, specificity, and high throughput. nih.govnih.gov Numerous LC-MS/MS methods have been developed and validated for quantifying nalmefene in research matrices like human and rabbit plasma and serum. nih.govoup.comresearchgate.net

These methods typically involve a straightforward sample preparation step, such as simple protein precipitation with methanol (B129727) or liquid-liquid extraction using a solvent like n-butyl chloride/acetonitrile. nih.govoup.com An internal standard, such as nalbuphine, hydromorphone, or a deuterated version of nalmefene (nalmefene-d₅), is added to the sample prior to preparation to ensure accuracy. nih.govoup.comnih.gov Chromatographic separation is most often achieved on a C18 reverse-phase column. nih.govresearchgate.net

The tandem mass spectrometer is operated in a positive ionization mode, frequently using an electrospray ionization (ESI) or TurboIonspray source. oup.comresearchgate.net Quantification is performed using selected reaction monitoring (SRM), where a specific precursor ion to product ion transition is monitored for both nalmefene and the internal standard. For nalmefene, a common transition monitored is m/z 340 (the protonated molecule, [M+H]⁺) to m/z 322, which corresponds to a loss of water. oup.comfabad.org.tr

These LC-MS/MS methods are exceptionally sensitive, with reported lower limits of quantification (LLOQ) ranging from 0.1 ng/mL down to as low as 10 pg/mL. nih.govoup.com The methods demonstrate high accuracy and precision, making them ideal for demanding pharmacokinetic studies. researchgate.netoup.com

Table 2: Comparison of Validated LC-MS/MS Methods for Nalmefene Quantification

| Parameter | Method 1 nih.gov | Method 2 oup.comoup.com | Method 3 nih.gov |

|---|---|---|---|

| Matrix | Human Plasma | Human & Rabbit Plasma, Rabbit Serum | Human Plasma |

| Sample Prep. | Protein Precipitation (Methanol) | Liquid-Liquid Extraction | Not specified |

| LC Column | C18 | Not specified | Not specified |

| Internal Standard | Hydromorphone | Nalbuphine | Nalmefene-d₅ |

| Ionization | TurboIonspray (Positive) | Electrospray (ESI) | Not specified |

| LLOQ | 10 pg/mL | 0.1 ng/mL | 0.01-0.05 ng/mL |

| Calibration Range | 10–5000 pg/mL | 0.1–100 ng/mL | 0.01-25 ng/mL |

| Accuracy | within ±3.4% | within 11.9% of target | within -4.9% to 2.8% |

| Precision (Intra-day) | < 10.1% | < 6.6% | 1.8% to 5.5% |

While tandem mass spectrometry is used for quantification, high-resolution mass spectrometry (HRMS) is critical for the identification and structural characterization of metabolites. nih.gov In studies of nalmefene disposition, the primary phase I metabolite produced from liver microsome incubations was identified as nornalmefene (B1365036), the N-dealkylated product. nih.gov In vivo, the major metabolites found in urine are conjugates, primarily nalmefene glucuronide and nornalmefene glucuronide. nih.gov

HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide highly accurate mass measurements, typically with an error of less than 5 ppm. nih.gov This accuracy allows for the confident determination of the elemental composition of a metabolite. nih.gov For metabolite identification, researchers use data mining techniques that search for predicted biotransformations (e.g., N-dealkylation, glucuronidation) from the parent drug. nih.gov The combination of accurate mass measurement of the parent ion and its fragment ions allows for the unambiguous identification of these metabolic products in complex biological samples. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalytical Quantification in Research Matrices

Spectroscopic Techniques for NALMEFENE-HCl Characterization in Solution (e.g., UV, NMR, IR)

A combination of spectroscopic techniques is employed to confirm the identity and structure of the Nalmefene-HCl compound itself. regulations.govnewdrugapprovals.org These methods provide complementary information about the molecule's electronic structure, functional groups, and the connectivity of its atoms.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. The chromophores in the nalmefene structure give rise to a characteristic absorption spectrum that can be used for identification and quantification purposes. regulations.govnewdrugapprovals.org

Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of Nalmefene-HCl shows characteristic absorption bands corresponding to O-H (hydroxyl), C-H (alkyl and alkene), C=C (exocyclic methylene), and C-O-C (epoxide and ether) vibrations, confirming the presence of these key structural features. regulations.govnewdrugapprovals.org